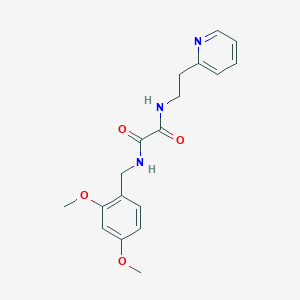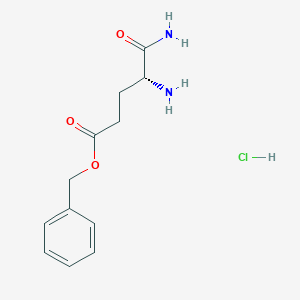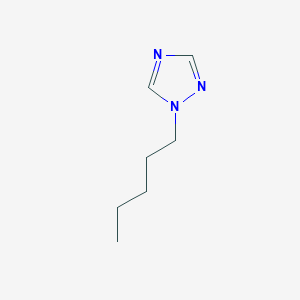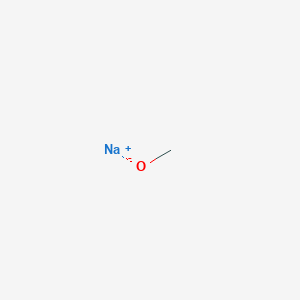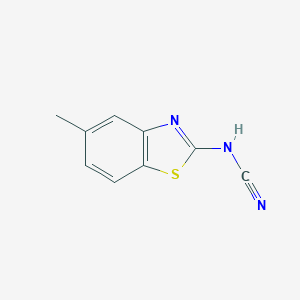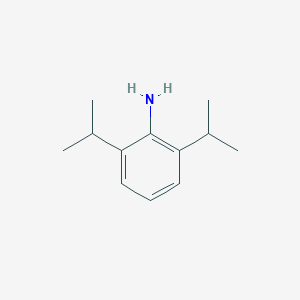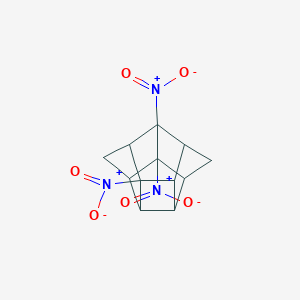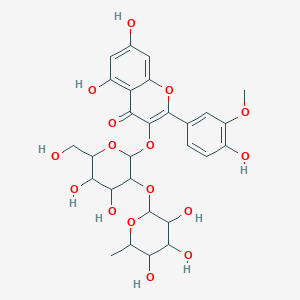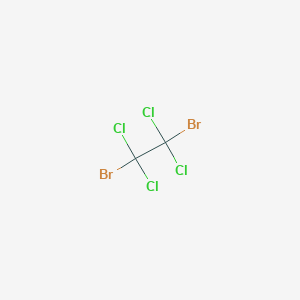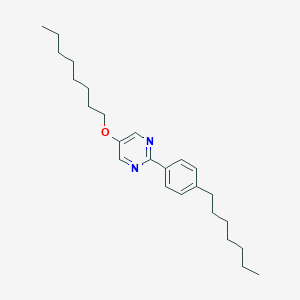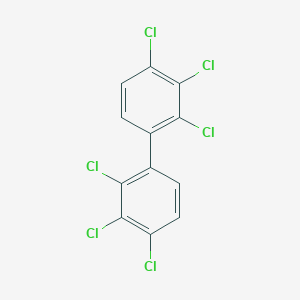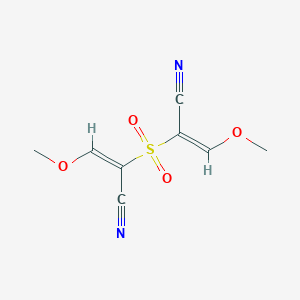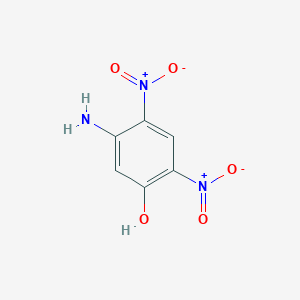
Bis(4-bromophenyl)acetylene
概要
説明
Bis(4-bromophenyl)acetylene:
準備方法
Synthetic Routes and Reaction Conditions: Suzuki-Miyaura coupling . This reaction involves the coupling of phenylacetylene with 4-bromophenylboronic acid (or sodium 4-bromophenylborate) in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is known for its functional group tolerance.
Industrial Production Methods: While specific industrial production methods for bis(4-bromophenyl)acetylene are not widely documented, the Suzuki-Miyaura coupling remains a preferred method due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration .
化学反応の分析
Types of Reactions: Bis(4-bromophenyl)acetylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: Depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted acetylene derivatives .
科学的研究の応用
Chemistry: Bis(4-bromophenyl)acetylene is used as a reactant in the synthesis of ethynylarene analogs, which are important in the development of fluorescent chemosensors for detecting metal ions like nickel (II) .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as a ligand in catalysis, aiding in various chemical transformations and processes .
作用機序
The mechanism by which bis(4-bromophenyl)acetylene exerts its effects largely depends on its role in specific reactions. For example, in Suzuki-Miyaura coupling, the mechanism involves:
Oxidative Addition: The palladium catalyst forms a complex with the bromophenyl groups.
Transmetalation: The phenylacetylene transfers to the palladium complex.
Reductive Elimination: The final product, this compound, is formed, and the palladium catalyst is regenerated.
類似化合物との比較
- Bis(4-chlorophenyl)acetylene
- Bis(4-fluorophenyl)acetylene
- Bis(4-iodophenyl)acetylene
Comparison: Bis(4-bromophenyl)acetylene is unique due to the presence of bromine atoms, which influence its reactivity and physical properties. Compared to its chlorinated, fluorinated, and iodinated analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications .
特性
IUPAC Name |
1-bromo-4-[2-(4-bromophenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQGIJIHOXZMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392718 | |
| Record name | Bis(4-bromophenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2789-89-1 | |
| Record name | Bis(4-bromophenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


